molecular formula C6H13NO2 B13910020 2-[3-(Methylamino)oxetan-3-YL]ethanol

2-[3-(Methylamino)oxetan-3-YL]ethanol

Cat. No.: B13910020
M. Wt: 131.17 g/mol
InChI Key: RHXQISHHMZIAOL-UHFFFAOYSA-N
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Description

2-[3-(Methylamino)oxetan-3-YL]ethanol is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylamino)oxetan-3-YL]ethanol typically involves the formation of the oxetane ring followed by the introduction of the methylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the cyclization of epoxides or halohydrins under basic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylamino)oxetan-3-YL]ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Methylamino)oxetan-3-YL]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Methylamino)oxetan-3-YL]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Amino)oxetan-3-YL]ethanol
  • 2-[3-(Hydroxy)oxetan-3-YL]ethanol
  • 2-[3-(Ethylamino)oxetan-3-YL]ethanol

Uniqueness

2-[3-(Methylamino)oxetan-3-YL]ethanol is unique due to the presence of both the oxetane ring and the methylamino group. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-[3-(methylamino)oxetan-3-yl]ethanol

InChI

InChI=1S/C6H13NO2/c1-7-6(2-3-8)4-9-5-6/h7-8H,2-5H2,1H3

InChI Key

RHXQISHHMZIAOL-UHFFFAOYSA-N

Canonical SMILES

CNC1(COC1)CCO

Origin of Product

United States

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